1-[4-(trifluoromethyl)oxolan-2-yl]methanamine hydrochloride, Mixture of diastereomers
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Overview
Description
1-[4-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride, a mixture of diastereomers, is a chemical compound that features a trifluoromethyl group attached to an oxolan ring, which is a five-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(trifluoromethyl)oxolan-2-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Oxolan Ring: The oxolan ring can be synthesized through a cyclization reaction of appropriate precursors, such as dihalides or epoxides.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents (e.g., trifluoromethyl iodide or trifluoromethyl sulfonic acid).
Amination: The amine group is introduced through amination reactions, often using ammonia or primary amines.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at various positions on the oxolan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: Nucleophilic substitution reactions may use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound, potentially leading to simpler structures.
Substitution Products: Substituted derivatives where different functional groups replace the original ones.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.
Industry: Utilized in the production of agrochemicals and advanced materials due to its unique trifluoromethyl group.
Mechanism of Action
The mechanism by which 1-[4-(trifluoromethyl)oxolan-2-yl]methanamine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)oxan-2-yl]methanamine: Similar structure but without the hydrochloride salt.
1-[4-(Trifluoromethyl)thiiran-2-yl]methanamine: Similar but with a sulfur atom replacing the oxygen in the ring.
1-[4-(Trifluoromethyl)pyrrolidin-2-yl]methanamine: Similar but with a six-membered ring instead of five.
Uniqueness: 1-[4-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride is unique due to its combination of the trifluoromethyl group and the oxolan ring, which imparts distinct chemical and physical properties compared to similar compounds.
Properties
CAS No. |
2445790-50-9 |
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Molecular Formula |
C6H11ClF3NO |
Molecular Weight |
205.60 g/mol |
IUPAC Name |
[4-(trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)4-1-5(2-10)11-3-4;/h4-5H,1-3,10H2;1H |
InChI Key |
MBFMQTXQWBCVNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1CN)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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